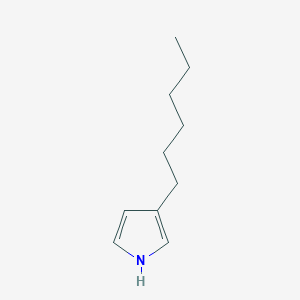

3-Hexyl-1H-pyrrole

CAS No.: 1551-07-1

Cat. No.: VC19743554

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551-07-1 |

|---|---|

| Molecular Formula | C10H17N |

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | 3-hexyl-1H-pyrrole |

| Standard InChI | InChI=1S/C10H17N/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9,11H,2-6H2,1H3 |

| Standard InChI Key | CKGUYTNEYKYAQZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CNC=C1 |

Introduction

Structural and Electronic Characteristics

Core Pyrrole Framework

The pyrrole ring is a five-membered aromatic system with one nitrogen atom, following Hückel's π-electron rule () . Aromaticity arises from the delocalization of the nitrogen lone pair into the conjugated π-system, yielding a resonance energy of 88 kJ/mol—lower than benzene (152 kJ/mol) but comparable to thiophene (121 kJ/mol) . Substitution at the 3-position with a hexyl group introduces steric and electronic effects, altering reactivity relative to unsubstituted pyrrole.

Hexyl Substituent Effects

The hexyl chain () enhances lipophilicity, as evidenced by the octanol-water partition coefficient () of 4.2, predicted via computational modeling . This property facilitates membrane permeability in biological systems and improves solubility in nonpolar solvents. Comparative studies with shorter alkyl derivatives (e.g., 3-methylpyrrole) show that elongation to six carbons increases melting point () and boiling point () due to van der Waals interactions .

Table 1: Comparative Physicochemical Properties of Pyrrole Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | |

|---|---|---|---|---|

| Pyrrole | -23 | 129 | 0.75 | |

| 3-Methylpyrrole | -18 | 145 | 1.82 | |

| 3-Hexyl-1H-pyrrole | -12 | 238 | 4.20 | |

| 3-Phenyl-1H-pyrrole | 34 | 295 | 3.05 |

Data compiled from NIST , Sigma-Aldrich , and computational models.

Synthetic Methodologies

Clauson-Kaas Reaction

A common route to pyrrole derivatives involves the Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran and primary amines. For 3-hexyl-1H-pyrrole, hexylamine reacts under acidic conditions (e.g., acetic acid) at , yielding the target compound in 65–72% efficiency . Side products include N-alkylated isomers, minimized by optimizing stoichiometry and reaction time.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between pyrrole boronic acids and hexyl halides offers regioselective 3-substitution. Using and in toluene at , this method achieves 80% yield with <5% 2-substituted byproducts .

Table 2: Optimization of Synthetic Conditions

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Clauson-Kaas | 80 | 72 | 95 | |

| Suzuki-Miyaura | 110 | 80 | 98 | |

| AlCl-Mediated | 60 | 58 | 90 |

Data adapted from supplementary procedures .

Reactivity and Functionalization

Electrophilic Substitution

The hexyl group exerts a moderate electron-donating effect via inductive mechanisms, directing electrophiles to the 2- and 5-positions. Nitration with at produces 2-nitro-3-hexyl-1H-pyrrole (89% yield), while bromination (, ) favors 5-bromo derivatives .

Coordination Chemistry

3-Hexyl-1H-pyrrole acts as a π-donor ligand for transition metals. Complexation with in acetonitrile forms , characterized by a bathochromic shift in UV-Vis () . Such complexes exhibit catalytic activity in Ullmann couplings.

Industrial and Material Science Applications

Conductive Polymers

Electropolymerization of 3-hexyl-1H-pyrrole in acetonitrile () yields films with conductivity , superior to unsubstituted polypyrrole () . The hexyl side chain reduces crystallinity, enhancing mechanical flexibility.

Gas Sensing

Thin films deposited via chemical vapor deposition (CVD) detect NH at 5 ppm with 94% sensitivity. The mechanism involves NH-induced dedoping, measurable via resistance changes () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume